2-(2-bromo-5-hydroxyphenyl)acetic acid
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Overview
Description
2-(2-bromo-5-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 2-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxyphenylacetic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-5-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyphenylacetic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides (R-X) can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-bromo-5-oxophenyl)acetic acid or 2-(2-bromo-5-carboxyphenyl)acetic acid.
Reduction: Formation of 2-hydroxyphenylacetic acid.
Substitution: Formation of 2-(2-substituted-5-hydroxyphenyl)acetic acid derivatives.
Scientific Research Applications
2-(2-bromo-5-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine and hydroxyl substituents make it a versatile intermediate for various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing. Its derivatives may serve as lead compounds for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(2-bromo-5-hydroxyphenyl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, while the bromine atom can participate in halogen bonding or hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-hydroxyphenyl)acetic acid: Similar structure but with different substitution pattern.
2-(3-bromo-4-hydroxyphenyl)acetic acid: Another isomer with bromine and hydroxyl groups at different positions.
2-hydroxyphenylacetic acid: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
Uniqueness
2-(2-bromo-5-hydroxyphenyl)acetic acid is unique due to the specific positioning of the bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl) groups allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
38692-78-3 |
---|---|
Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231 |
Purity |
95 |
Origin of Product |
United States |
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